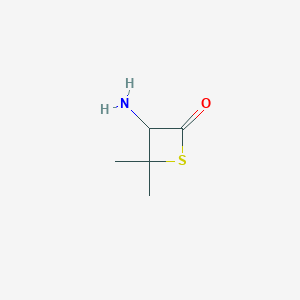
3-Amino-4,4-dimethylthietan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,4-dimethylthietan-2-one is a sulfur-containing heterocyclic compound. It is a derivative of thietan-2-one, characterized by the presence of an amino group at the 3-position and two methyl groups at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4,4-dimethylthietan-2-one can be synthesized from D-penicillamine. The process involves several steps, including the preparation of N-substituted derivatives and subsequent methylation at the 3-position. The best results are achieved by treating the N-(2-hydroxy-1-naphthylmethylene) derivative with iodomethane and sodium hydride in N,N-dimethylformamide .
Industrial Production Methods
These methods include the use of common reagents and solvents, such as iodomethane, sodium hydride, and N,N-dimethylformamide .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-dimethylthietan-2-one undergoes various chemical reactions, including:
Methylation: The compound can be methylated at the 3-position using iodomethane and potassium t-butoxide in tetrahydrofuran.
Common Reagents and Conditions
Methylation: Iodomethane and potassium t-butoxide in tetrahydrofuran.
Hydrolysis: Boiling water.
Major Products Formed
Methylation: Methylated derivatives of thietanones.
Hydrolysis: Salts of DL-2-methylpenicillamine.
Scientific Research Applications
3-Amino-4,4-dimethylthietan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-4,4-dimethylthietan-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as selective SHP1 activators with potent cellular efficacy. The activation mechanism is consistent with structure–activity relationship data, demonstrating its potential in modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylthietan-2-one: A precursor in the synthesis of 3-amino-4,4-dimethylthietan-2-one.
3-Amino-4,4-dimethyl lithocholic acid derivatives: These compounds share structural similarities and have been studied for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective methylation and hydrolysis reactions, along with its potential as a SHP1 activator, sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H9NOS |
|---|---|
Molecular Weight |
131.20 g/mol |
IUPAC Name |
3-amino-4,4-dimethylthietan-2-one |
InChI |
InChI=1S/C5H9NOS/c1-5(2)3(6)4(7)8-5/h3H,6H2,1-2H3 |
InChI Key |
JZFGFIVMLZJKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)S1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



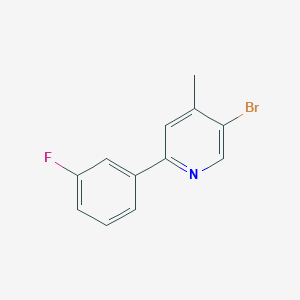
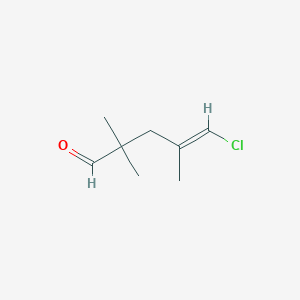
![{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol](/img/structure/B13256135.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13256137.png)
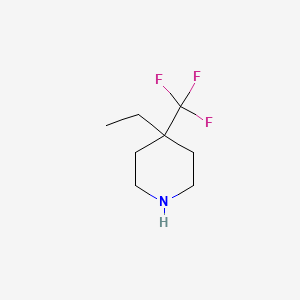
![2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13256144.png)
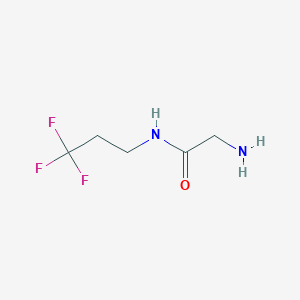
![2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13256151.png)
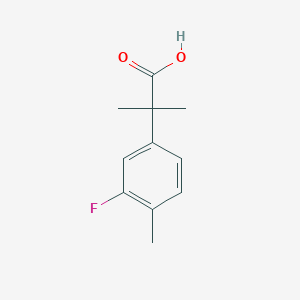

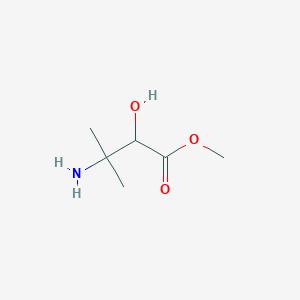
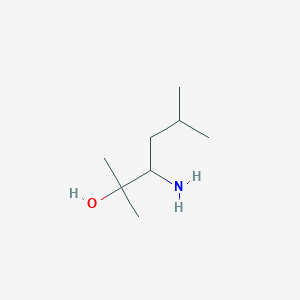
![(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine](/img/structure/B13256187.png)
